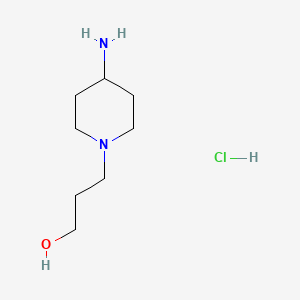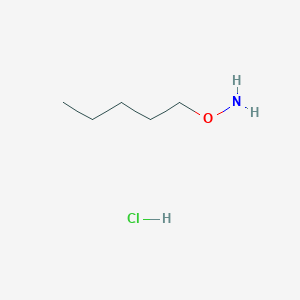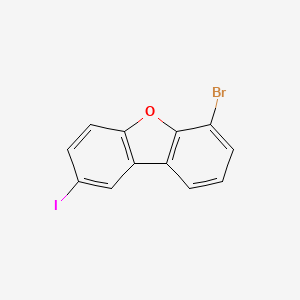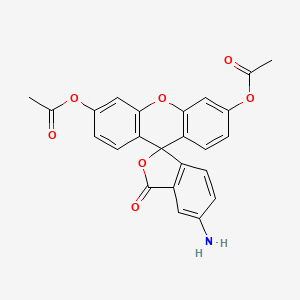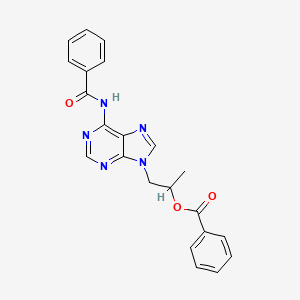
BCzVAn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCzVAn es un compuesto que ha despertado un interés significativo en la comunidad científica debido a sus propiedades únicas y aplicaciones potenciales. Este compuesto es conocido por su estabilidad y reactividad, lo que lo convierte en un tema valioso para la investigación en diversos campos, como la química, la biología y la industria.
Métodos De Preparación
La síntesis de BCzVAn implica varios pasos, cada uno de los cuales requiere condiciones y reactivos específicos. Las rutas sintéticas normalmente incluyen:
Reacción Inicial: Los materiales de partida se someten a una serie de reacciones, a menudo con la participación de catalizadores para facilitar el proceso.
Formación de Intermediarios: Los compuestos intermedios se forman a través de reacciones controladas, asegurando la estructura y propiedades deseadas.
Síntesis Final: El compuesto final se sintetiza bajo condiciones específicas, como la temperatura y la presión, para lograr la pureza y el rendimiento deseados.
Los métodos de producción industrial para this compound a menudo implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y rentabilidad. Estos métodos pueden incluir reactores de flujo continuo y técnicas avanzadas de purificación para obtener el compuesto en su forma más pura.
Análisis De Reacciones Químicas
BCzVAn se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: El compuesto puede reducirse utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: this compound puede sufrir reacciones de sustitución en las que un grupo funcional es reemplazado por otro, típicamente utilizando reactivos como los halógenos o los agentes alquilantes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Catalizadores: Paladio sobre carbono, platino.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero a menudo incluyen derivados de this compound con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
BCzVAn tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como agente de administración de fármacos.
Industria: Se utiliza en la producción de materiales avanzados y como componente en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de BCzVAn implica su interacción con dianas moleculares y vías específicas. El compuesto ejerce sus efectos uniéndose a moléculas diana, alterando su estructura y función. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la modulación de las vías de señalización celular.
Propiedades
Fórmula molecular |
C46H36N2 |
|---|---|
Peso molecular |
616.8 g/mol |
Nombre IUPAC |
9-ethyl-3-[(E)-2-[10-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]anthracen-9-yl]ethenyl]carbazole |
InChI |
InChI=1S/C46H36N2/c1-3-47-43-19-11-9-17-39(43)41-29-31(23-27-45(41)47)21-25-37-33-13-5-7-15-35(33)38(36-16-8-6-14-34(36)37)26-22-32-24-28-46-42(30-32)40-18-10-12-20-44(40)48(46)4-2/h5-30H,3-4H2,1-2H3/b25-21+,26-22+ |
Clave InChI |
LBXZDTJJURXBKT-CDTUYSNOSA-N |
SMILES isomérico |
CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=C5C(=C(C6=CC=CC=C46)/C=C/C7=CC8=C(N(C9=CC=CC=C89)CC)C=C7)C=CC=C5 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=CC3=C4C=CC=CC4=C(C5=CC=CC=C53)C=CC6=CC7=C(C=C6)N(C8=CC=CC=C87)CC)C9=CC=CC=C91 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12284435.png)
![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)
